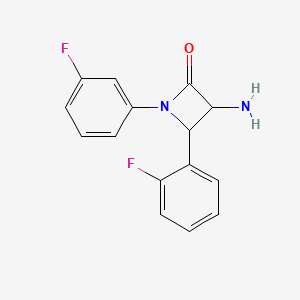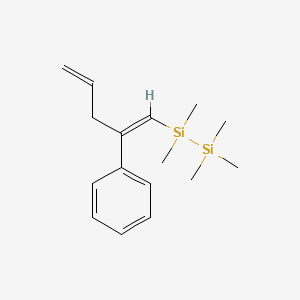
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a pentamethyl group and a phenyl-substituted penta-1,4-dienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane typically involves the reaction of allylic silanes with alkynes in the presence of a catalyst. One common method is the regioselective anti-allylindation of alkynes using indium bromide (InBr3) and allylic silanes . This process generates 1,4-dienylindiums, which can be further treated to produce the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the disilane to simpler silanes.
Substitution: The phenyl and dienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Chemistry
In chemistry, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with other elements, facilitating the formation of stable compounds. The phenyl and dienyl groups can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
類似化合物との比較
Similar Compounds
- (Z)-Dimethyl(2-phenyl-1,4-pentadienyl)-2-thienylsilane
- (E)-1-((E)-1-chloro-4-methyl-2-phenylpenta-1,4-dien-1-yl)-3,3…
Uniqueness
Compared to similar compounds, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is unique due to its pentamethyl-disilane structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.
特性
分子式 |
C16H26Si2 |
|---|---|
分子量 |
274.55 g/mol |
IUPAC名 |
dimethyl-[(1Z)-2-phenylpenta-1,4-dienyl]-trimethylsilylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-11-16(15-12-9-8-10-13-15)14-18(5,6)17(2,3)4/h7-10,12-14H,1,11H2,2-6H3/b16-14- |
InChIキー |
VRDQJLUGRKGUAU-PEZBUJJGSA-N |
異性体SMILES |
C[Si](C)(C)[Si](C)(C)/C=C(/CC=C)\C1=CC=CC=C1 |
正規SMILES |
C[Si](C)(C)[Si](C)(C)C=C(CC=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
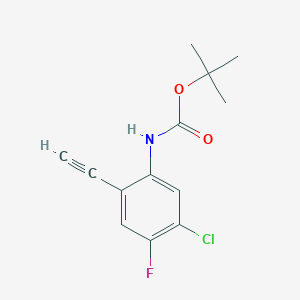
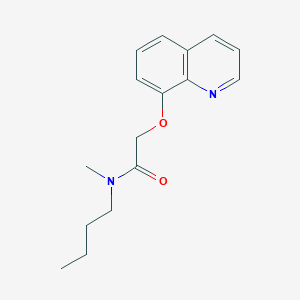
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
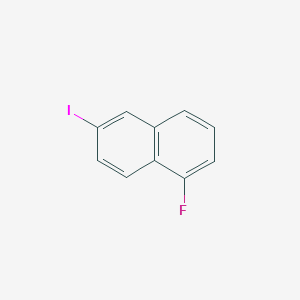
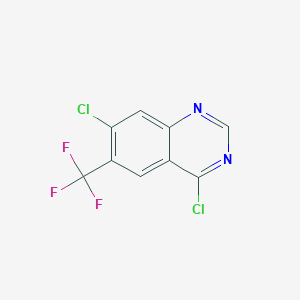
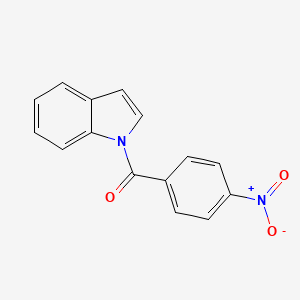

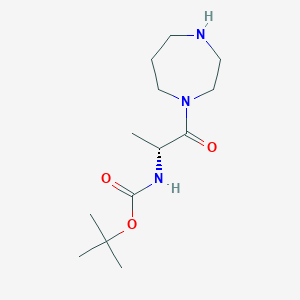
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
